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Compound of Interest

Compound Name: Scopine Di(2-thienylglycolate)-D3

cat. No.: B13447321

N-Demethyl Tiotropium-D3: A Technical Guide

This in-depth technical guide serves as a comprehensive resource for researchers, scientists,
and drug development professionals on the physical and chemical properties of N-Demethyl
Tiotropium-D3. This document provides detailed information on the compound's characteristics,
synthesis, and analytical characterization, including experimental protocols and data presented
in a clear and accessible format.

Core Physical and Chemical Properties

N-Demethyl Tiotropium-D3 is the deuterated form of N-Demethyl Tiotropium, a key intermediate
in the synthesis of Tiotropium, a long-acting muscarinic antagonist used in the management of
chronic obstructive pulmonary disease (COPD). The introduction of deuterium isotopes makes
it a valuable internal standard for pharmacokinetic and metabolic studies of Tiotropium.

Table 1: Physical and Chemical Properties of N-Demethyl Tiotropium-D3
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Property Value Source(s)

(1R,2R,4S,5S,7s)-9-(Methyl-

d3)-3-oxa-9-

Chemical Name azatricyclo[3.3.1.02,4]nonan-7-  N/A
yl 2-hydroxy-2,2-dithiophen-2-
ylacetate

Molecular Formula C1sH16D3NO4S2 N/A

Molecular Weight 380.51 g/mol N/A

Not available for the free base.

CAS Number 1127226-56-5 for the bromide N/A
salt.
Appearance White to off-white solid N/A

Data not available for the
deuterated compound. The
melting point of Tiotropium

) ) Bromide (the quaternized, non-

Melting Point i

deuterated form) is reported to
be in the range of 218-220
°C[1] or 225-235 °C with

decomposition[2].

Data not available. The
. ) compound is expected to
Boiling Point i N/A
decompose at high

temperatures.

Solubility Data for the deuterated
compound is not readily
available. N-Demethyl
Tiotropium (non-deuterated) is
soluble in methanol and
DMSOI3]. Tiotropium Bromide
is sparingly soluble in water
and methanol[2][4], with a

solubility of approximately 5

© 2025 BenchChem. All rights reserved. 2/15 Tech Support


https://www.drugfuture.com/chemdata/tiotropium-bromide.html
https://www.tga.gov.au/sites/default/files/auspar-tiotropium-bromide-161125-pi-02.pdf
https://pubmed.ncbi.nlm.nih.gov/17486675/
https://www.tga.gov.au/sites/default/files/auspar-tiotropium-bromide-161125-pi-02.pdf
https://www.accessdata.fda.gov/drugsatfda_docs/nda/2015/206756Orig1s000ChemR.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13447321?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

mg/mL in PBS (pH 7.2)[5] and
around 20 mg/mL in DMSOI[5].

Storage Store at 2-8 °C in a dry place. N/A

. i Typically 298% deuterated
Isotopic Purity . (da-ds) N/A
orms (di-ds).

Synthesis and Purification

The synthesis of N-Demethyl Tiotropium-D3 can be conceptualized as a two-step process: first,
the synthesis of the non-deuterated precursor, N-Demethyl Tiotropium, followed by N-
methylation using a deuterated methyl source.

Synthesis of N-Demethyl Tiotropium (Precursor)

The synthesis of N-Demethyl Tiotropium is described in various patents and involves the
reaction of methyl di(2-thienyl)glycolate with scopine.

Experimental Protocol: Synthesis of N-Demethyl Tiotropium

o Reaction Setup: In a reaction vessel equipped with a stirrer, condenser, and nitrogen inlet,
suspend scopine and a weak inorganic base (e.g., 1.0 to 1.5 mole equivalents of potassium
carbonate) in a suitable polar organic solvent such as dimethylformamide (DMF) or
acetonitrile.

o Addition of Reactant: To this suspension, add methyl di(2-thienyl)glycolate.

» Reaction Conditions: Heat the reaction mixture to a temperature between 60 °C and 65 °C
and maintain for 18 to 20 hours under a nitrogen atmosphere[6][7]. The reaction progress
can be monitored by a suitable chromatographic technique (e.g., TLC or HPLC).

e Work-up and Isolation:
o After completion of the reaction, cool the mixture to room temperature.

o Add an acid, such as hydrobromic acid, to the cooled mixture to form a two-phase system
(organic and aqueous).
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o Separate the aqueous phase and wash it with an organic solvent to remove unreacted
starting material.

o Adjust the pH of the aqueous phase with a base to precipitate the N-Demethyl Tiotropium.

o Filter the precipitate, wash it with water, and dry it under vacuum to yield the crude
product[6].

 Purification: The crude N-Demethyl Tiotropium can be further purified by recrystallization
from a suitable solvent system.

Logical Relationship Diagram: Synthesis of N-Demethyl Tiotropium
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Synthesis workflow for N-Demethyl Tiotropium.
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N-Deuteromethylation of N-Demethyl Tiotropium

The final step to obtain N-Demethyl Tiotropium-D3 involves the N-methylation of the precursor
with a deuterated methylating agent.

Experimental Protocol: N-Deuteromethylation

This protocol is a proposed method based on standard organic chemistry procedures for N-
methylation of secondary amines, as a specific protocol for this deuteration is not publicly
available.

o Reaction Setup: Dissolve the synthesized N-Demethyl Tiotropium in a suitable aprotic
solvent such as acetonitrile or a mixture of acetonitrile and chloroform in a reaction flask
under a nitrogen atmosphere.

o Addition of Deuterated Reagent: Add a deuterated methylating agent, such as iodomethane-
Ds (CDsl), to the solution. A slight excess of the methylating agent may be used.

o Reaction Conditions: Stir the reaction mixture at room temperature. The reaction progress
can be monitored by LC-MS to observe the formation of the desired product and the
disappearance of the starting material.

e Work-up and Isolation:

o Upon completion, the product may precipitate out of the solution. If so, it can be collected
by filtration.

o If the product remains in solution, the solvent can be removed under reduced pressure.

o The resulting residue can be purified by crystallization from a suitable solvent system to
afford the final product, N-Demethyl Tiotropium-D3.

Logical Relationship Diagram: N-Deuteromethylation
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Proposed workflow for the N-deuteromethylation step.
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Analytical Characterization

A combination of chromatographic and spectroscopic techniques is essential for the
comprehensive characterization of N-Demethyl Tiotropium-D3, confirming its identity, purity,
and isotopic enrichment.

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the chemical purity of N-Demethyl Tiotropium-D3.
Experimental Protocol: HPLC Analysis

This protocol is based on published methods for the analysis of Tiotropium and its related
substances.[8][9]

o Chromatographic System: A standard HPLC system equipped with a UV detector.
e Column: Areversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 um patrticle size).

» Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer at
pH 3.2) and an organic modifier like acetonitrile.

e Flow Rate: 1.0 mL/min.
e Column Temperature: 30 °C.
o Detection Wavelength: 240 nm.

o Sample Preparation: Dissolve an accurately weighed amount of N-Demethyl Tiotropium-D3
in the mobile phase or a suitable diluent to a known concentration.

e Analysis: Inject the sample solution into the HPLC system and record the chromatogram.
The purity is determined by calculating the percentage of the main peak area relative to the
total peak area.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and to determine the isotopic
enrichment of N-Demethyl Tiotropium-D3.
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Experimental Protocol: Mass Spectrometry Analysis

 Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with
an electrospray ionization (ESI) source is recommended for accurate mass measurement

and isotopic pattern analysis.
 lonization Mode: Positive ion mode is typically used for quaternary ammonium compounds.

o Sample Introduction: The sample can be introduced directly via infusion or through an LC
system.

» Data Acquisition: Acquire full scan mass spectra to observe the molecular ion peak and its
isotopic distribution.

e Analysis:

o Molecular Weight Confirmation: The observed m/z of the molecular ion should correspond
to the calculated exact mass of the protonated N-Demethyl Tiotropium-D3 molecule
(M+H]*).

o Isotopic Enrichment: The isotopic purity can be determined by analyzing the relative
intensities of the peaks corresponding to the deuterated (ds), partially deuterated (dz, di),
and non-deuterated (do) species. The isotopic enrichment is calculated after correcting for

the natural abundance of isotopes.

Experimental Workflow Diagram: Isotopic Purity Assessment by MS
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Workflow for determining isotopic purity by mass spectrometry.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the chemical structure of N-Demethyl
Tiotropium-D3 and verifying the position of the deuterium labels.

Experimental Protocol: NMR Analysis
 Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

o Solvent: A deuterated solvent in which the compound is soluble, such as deuterated
methanol (CDsOD) or deuterated dimethyl sulfoxide (DMSO-ds).

e Experiments:

o 'H NMR: To observe the signals of the non-deuterated protons. The absence or significant
reduction of the N-methyl signal compared to the non-deuterated standard confirms
deuteration at this position.

o BBC NMR: To confirm the carbon skeleton of the molecule.

o 2H NMR (Deuterium NMR): To directly observe the deuterium signal and confirm its

presence.

o Sample Preparation: Dissolve a sufficient amount of the sample in the chosen deuterated
solvent.

e Analysis: The chemical shifts, coupling constants, and integration of the signals in the NMR
spectra should be consistent with the proposed structure of N-Demethyl Tiotropium-D3.

Biological Activity and Signaling Pathway

N-Demethyl Tiotropium-D3 is primarily used as an internal standard and is not intended for
direct therapeutic use. Its biological activity is expected to be similar to that of N-Demethyl
Tiotropium, which is a precursor to Tiotropium. Tiotropium is a potent antagonist of muscarinic
acetylcholine receptors (M1, M2, and Ms). In the airways, its antagonism of Ms receptors on
smooth muscle cells leads to bronchodilation.

Signaling Pathway of Tiotropium's Action
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Tiotropium exerts its therapeutic effect by blocking the action of acetylcholine (ACh) on
muscarinic receptors in the airways. This inhibition prevents the downstream signaling cascade
that leads to smooth muscle contraction and mucus secretion.
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Simplified signaling pathway of Tiotropium's antagonism at the Ms muscarinic receptor.
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This technical guide provides a comprehensive overview of the physical properties, synthesis,
and analysis of N-Demethyl Tiotropium-D3. The detailed protocols and diagrams are intended
to be a valuable resource for professionals in the fields of pharmaceutical research and
development. It is important to note that while some experimental details are based on
established procedures for related compounds, they should be optimized for specific laboratory
conditions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 15/15 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b13447321?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13447321?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

